molecular formula C15H32N2O6 B128489 tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate CAS No. 811442-84-9

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

Cat. No.: B128489
CAS No.: 811442-84-9
M. Wt: 336.42 g/mol
InChI Key: WCNWLERBLMBSOT-UHFFFAOYSA-N
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Description

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is an organic compound with the molecular formula C15H32N2O6. It is a carbamate derivative that features a tert-butyl group and a long polyether chain terminated with an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl chloroformate and polyether amine.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of the polyether amine in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

    Reaction Control: Temperature and pH are closely monitored to optimize yield and purity.

    Purification: The product is purified using techniques such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The polyether chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates and amines.

    Hydrolysis: Products are the corresponding amine and carbon dioxide.

    Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.

Scientific Research Applications

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: Similar structure but with a hydroxyl group instead of an amino group.

    Boc-NH-PEG4-amine: A related compound with a shorter polyether chain and a Boc-protected amine group.

Uniqueness

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is unique due to its long polyether chain and terminal amino group, which confer specific chemical reactivity and biological activity. Its ability to form stable conjugates with various molecules makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNWLERBLMBSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470666
Record name tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811442-84-9
Record name tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-NH-PEG4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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